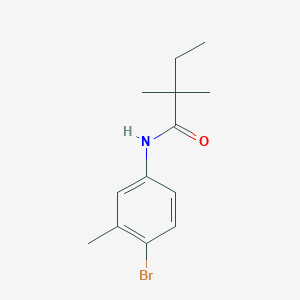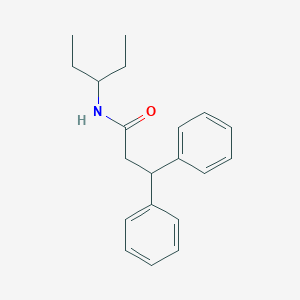
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 311.4 g/mol.
Mechanism of Action
The exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various physiological pathways. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is thought to increase the secretion of certain hormones, such as growth hormone and insulin-like growth factor 1, which promote growth and feed intake. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is believed to stimulate the olfactory receptors, which enhances their sense of smell and increases their feeding behavior. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the species and application. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feed intake and growth rate, as well as improve the quality of meat and eggs. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feeding behavior, growth rate, and survival rate. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, water solubility, and low toxicity. However, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be expensive to produce and may have varying effects depending on the species and application. Additionally, the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea research, including its potential applications in other fields, such as veterinary medicine and biotechnology. N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea may also be investigated for its ability to improve stress tolerance and disease resistance in livestock and aquatic species. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea and its potential side effects. Overall, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has shown promising potential for various applications and warrants further investigation.
Synthesis Methods
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be synthesized using a reaction between 3,5-dimethoxyaniline and 2,2-dimethoxyethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The product is then purified using recrystallization or column chromatography.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been investigated for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been studied for its potential as an anti-cancer agent, as well as its ability to protect against oxidative stress and inflammation.
properties
Product Name |
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea |
|---|---|
Molecular Formula |
C13H20N2O4S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(3,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-10-5-9(6-11(7-10)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChI Key |
CQZSNAKBHPOIMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)









![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)

